molecular formula C6H14ClNO2 B13539065 (R)-3-aminohexanoic acid hydrochloride

(R)-3-aminohexanoic acid hydrochloride

Cat. No.: B13539065
M. Wt: 167.63 g/mol
InChI Key: UGGBHZGUSDAGRJ-NUBCRITNSA-N
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Description

®-3-aminohexanoic acid hydrochloride is a chiral amino acid derivative with a specific configuration denoted by the ® prefix

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-aminohexanoic acid hydrochloride typically involves the resolution of racemic mixtures or the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the use of chiral auxiliaries or enzymes to selectively produce the ®-enantiomer. The reaction conditions often include mild temperatures and pH adjustments to optimize yield and purity .

Industrial Production Methods

Industrial production of ®-3-aminohexanoic acid hydrochloride may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions

®-3-aminohexanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction typically produces primary amines .

Scientific Research Applications

®-3-aminohexanoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-aminohexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-aminohexanoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This makes it valuable in applications requiring high enantioselectivity and specificity .

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

(3R)-3-aminohexanoic acid;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-2-3-5(7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H/t5-;/m1./s1

InChI Key

UGGBHZGUSDAGRJ-NUBCRITNSA-N

Isomeric SMILES

CCC[C@H](CC(=O)O)N.Cl

Canonical SMILES

CCCC(CC(=O)O)N.Cl

Origin of Product

United States

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